N-Methyl-1-spiro[3.5]nonan-9-ylmethanamine;hydrochloride
Description
N-Methyl-1-spiro[3.5]nonan-9-ylmethanamine hydrochloride is a synthetic organic compound characterized by a spirocyclic structure. The molecule features a seven-membered nonane ring fused with a four-membered cyclopropane ring (spiro[3.5]nonane), substituted with a methylamine group at position 9 and a methyl group at the nitrogen atom. Its molecular formula is C₁₁H₂₂ClN, with a molecular weight of 203.75 g/mol (calculated from and structural analogs). The hydrochloride salt enhances solubility in aqueous media, making it suitable for pharmaceutical formulations.
Properties
IUPAC Name |
N-methyl-1-spiro[3.5]nonan-9-ylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N.ClH/c1-12-9-10-5-2-3-6-11(10)7-4-8-11;/h10,12H,2-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWJKDQHIQSZFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCCCC12CCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-spiro[3.5]nonan-9-ylmethanamine;hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core, followed by the introduction of the N-methyl group and the methanamine moiety. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound is optimized for large-scale synthesis. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-spiro[3.5]nonan-9-ylmethanamine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The spirocyclic structure allows for nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted spirocyclic compounds
Scientific Research Applications
N-Methyl-1-spiro[3.5]nonan-9-ylmethanamine;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its therapeutic potential in treating neurological disorders and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-Methyl-1-spiro[3.5]nonan-9-ylmethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The spirocyclic structure plays a crucial role in its binding affinity and selectivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-Methyl-1-spiro[3.5]nonan-9-ylmethanamine hydrochloride (Compound A) with structurally or functionally related hydrochlorides:
Key Structural and Functional Differences:
Spirocyclic vs. Rigid Frameworks: Compound A’s spiro[3.5]nonane core introduces conformational rigidity distinct from memantine’s adamantane or donepezil’s piperidine-indanone fusion. This may influence blood-brain barrier penetration and receptor binding kinetics .
Pharmacological Targets: Donepezil and memantine target acetylcholinesterase and NMDA receptors, respectively. Compound A’s amine group and spiro structure suggest possible activity at ion channels or monoamine transporters, though specific targets remain unverified .
Synthesis Complexity :
- Compound A’s spirocyclic synthesis likely requires multi-step cyclopropanation and ring-closing metathesis, contrasting with memantine’s straightforward adamantane derivatization .
Research Findings and Industrial Relevance
- Supplier Landscape : Compound A and analogs (e.g., dispiro derivatives) are supplied by specialized manufacturers like Wuhan Wanze Pharmaceutical and Shenzhen Oriental Pharmaceutical, reflecting demand for spirocyclic intermediates in drug discovery .
- Toxicity Considerations : Structural analogs like N-nitrosodimethylamine () underscore the need for rigorous safety profiling of spiroamines, particularly regarding nitrosamine impurities .
Biological Activity
N-Methyl-1-spiro[3.5]nonan-9-ylmethanamine;hydrochloride is a compound of interest due to its potential biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed examination of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Structure and Composition
The chemical formula for this compound is , indicating it contains a spirocyclic structure that contributes to its unique properties. The synthesis typically involves multiple steps to form the spirocyclic core, introduce the N-methyl group, and prepare the hydrochloride salt for improved stability and solubility.
Preparation Methods
- Synthetic Routes : The synthesis begins with readily available precursors, leading to the formation of the spirocyclic core followed by the introduction of functional groups.
- Industrial Production : Large-scale synthesis utilizes continuous flow reactors to optimize yield and minimize impurities.
This compound exhibits biological activity through its interaction with various molecular targets, including receptors and enzymes. The spirocyclic structure enhances its binding affinity, allowing modulation of biological pathways.
Therapeutic Potential
Research indicates that this compound may have applications in:
- Antimicrobial Activity : Investigated for its potential to inhibit bacterial and viral pathogens.
- Neurological Disorders : Explored as a candidate for treating conditions such as depression or anxiety due to its interaction with neurotransmitter systems.
- Drug Development : Serves as a precursor for synthesizing other bioactive compounds.
Case Studies and Research Findings
Several studies have highlighted the compound's bioactivity:
- Antimicrobial Studies : A study found that derivatives of spirocyclic compounds exhibit significant antimicrobial properties against various bacterial strains.
- Neuropharmacological Research : In vitro assays demonstrated that this compound could modulate neurotransmitter release, suggesting potential antidepressant effects.
- Enzyme Interaction : Research indicates that this compound can act as an inhibitor for specific enzymes involved in disease pathways, showcasing its potential as a therapeutic agent .
Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| N-Methyl-1-spiro[3.5]nonan-9-ylmethanamine | Spirocyclic | Antimicrobial, Neurological |
| 3-Ethoxy-N-methylspiro[3.5]nonan-1-amine hydrochloride | Spirocyclic | Enzyme interaction, Drug precursor |
| Other spirocyclic derivatives | Various | Variable bioactivity |
This compound stands out due to its unique combination of structural features that impart distinct chemical properties, enhancing its reactivity compared to other spirocyclic compounds .
Unique Features
The compound's unique spirocyclic structure allows for diverse chemical reactivity, making it a valuable building block in organic synthesis and drug development.
Q & A
Basic Research Questions
Q. What are the optimal protocols for synthesizing N-Methyl-1-spiro[3.5]nonan-9-ylmethanamine hydrochloride, and how can purity be validated?
- Methodology : Synthesis typically involves cyclization reactions to form the spirocyclic core, followed by N-methylation and salt formation with HCl. Key steps include:
- Structural verification : Use high-resolution NMR (¹H, ¹³C) to confirm the spiro[3.5]nonane framework and amine functionalization .
- Purity assessment : Employ reversed-phase HPLC with UV detection (λmax ~255 nm) to quantify impurities. A purity threshold of ≥98% is standard for research-grade material .
- Data Table :
| Parameter | Method | Expected Outcome |
|---|---|---|
| Spirocyclic core | ¹³C NMR | Peaks at 35–45 ppm (quaternary carbons) |
| Amine protonation | ¹H NMR | Singlet at δ 2.3–2.7 ppm (N–CH3) |
Q. How does the spirocyclic structure influence the compound’s solubility and stability in aqueous buffers?
- Methodology :
- Solubility testing : Perform shake-flask experiments in PBS (pH 7.4) and monitor via UV-Vis spectroscopy. The hydrochloride salt enhances aqueous solubility compared to the free base .
- Stability analysis : Use accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to detect degradation products (e.g., ring-opening by hydrolysis) .
Advanced Research Questions
Q. What computational strategies can predict the reactivity of N-Methyl-1-spiro[3.5]nonan-9-ylmethanamine hydrochloride in novel synthetic pathways?
- Methodology :
- Quantum chemical modeling : Apply density functional theory (DFT) to map reaction pathways, focusing on spirocyclic ring strain and amine nucleophilicity .
- Machine learning : Train models on PubChem data to predict regioselectivity in electrophilic substitution reactions .
- Case Study : ICReDD’s workflow combines DFT calculations with experimental validation to optimize reaction conditions (e.g., solvent polarity, temperature) for spirocompound derivatization .
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different assay systems?
- Methodology :
- Meta-analysis : Compare IC50 values from enzyme inhibition assays (e.g., acetylcholinesterase) and cell-based models, adjusting for variables like membrane permeability and salt dissociation .
- Structural analogs : Benchmark against related spirocompounds (e.g., 3-ethoxy-N-methylspiro[3.5]nonan-1-amine hydrochloride) to identify structure-activity relationships (SAR) .
- Data Table :
| Assay Type | Reported Activity | Key Variables |
|---|---|---|
| In vitro enzymatic | IC50 = 12 µM | Buffer pH, ionic strength |
| Cell-based | EC50 = 45 µM | Cell line, transfection efficiency |
Q. What advanced spectroscopic techniques are critical for characterizing spirocyclic conformational dynamics?
- Methodology :
- Dynamic NMR : Monitor ring-flipping kinetics in the spiro[3.5]nonane system at variable temperatures (e.g., coalescence temperature analysis) .
- X-ray crystallography : Resolve bond angles and torsional strain in the solid state; compare with computational models .
Methodological Best Practices
- For reproducibility : Document reaction conditions (e.g., HCl stoichiometry during salt formation) to avoid batch-to-batch variability .
- For data integrity : Use triple-quadrupole LC-MS/MS to distinguish isobaric degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
